molecular formula C11H16O B3257966 3-Acetylnoradamantane CAS No. 29844-80-2

3-Acetylnoradamantane

Cat. No.: B3257966
CAS No.: 29844-80-2
M. Wt: 164.24 g/mol
InChI Key: VMCFOTARMDNPPQ-IXBNRNDTSA-N
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Description

3-Acetylnoradamantane is an organic compound with the molecular formula C11H16O It is a derivative of noradamantane, which is a structural analog of adamantane This compound is characterized by the presence of an acetyl group attached to the noradamantane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylnoradamantane typically involves the acetylation of noradamantane. One common method is the Friedel-Crafts acylation reaction, where noradamantane is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Acetylnoradamantane can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the noradamantane skeleton can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-carboxynoradamantane.

    Reduction: Formation of 3-hydroxynoradamantane.

    Substitution: Formation of halogenated noradamantane derivatives.

Scientific Research Applications

3-Acetylnoradamantane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying the structural and functional properties of biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetylnoradamantane involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The noradamantane skeleton provides a rigid framework that can enhance the stability and selectivity of the compound in various biological and chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound with a similar cage-like structure.

    Noradamantane: The non-acetylated analog of 3-Acetylnoradamantane.

    1-Acetylnoradamantane: Another acetylated derivative with the acetyl group at a different position.

Uniqueness

This compound is unique due to the specific positioning of the acetyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-[(1S,5R)-3-tricyclo[3.3.1.03,7]nonanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3/t8-,9+,10?,11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFOTARMDNPPQ-IXBNRNDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C12C[C@@H]3C[C@H](C1)CC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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